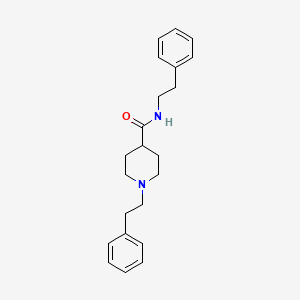

N,1-diphenethylpiperidine-4-carboxamide

Description

N,1-Diphenethylpiperidine-4-carboxamide is a piperidine-derived compound characterized by a carboxamide group at the 4-position of the piperidine ring and two phenethyl substituents: one attached to the piperidine nitrogen (N) and the other likely at the 1-position of the ring (though exact structural confirmation requires further crystallographic data) . Piperidine carboxamides are widely explored in medicinal chemistry due to their structural versatility, which allows for modulation of pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

37969-07-6 |

|---|---|

Molecular Formula |

C22H28N2O |

Molecular Weight |

336.5 g/mol |

IUPAC Name |

N,1-bis(2-phenylethyl)piperidine-4-carboxamide |

InChI |

InChI=1S/C22H28N2O/c25-22(23-15-11-19-7-3-1-4-8-19)21-13-17-24(18-14-21)16-12-20-9-5-2-6-10-20/h1-10,21H,11-18H2,(H,23,25) |

InChI Key |

JMIQTUQSOFUWJF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

. This method is commonly used for C-N bond formation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N,1-diphenethylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N,1-diphenethylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,1-diphenethylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication . This inhibition leads to DNA damage and ultimately bacterial cell death. The compound’s ability to induce DNA damage is similar to that of fluoroquinolones, a class of antibiotics .

Comparison with Similar Compounds

Comparison with Similar Piperidine Carboxamide Derivatives

The following table and analysis highlight key structural and functional differences between N,1-diphenethylpiperidine-4-carboxamide and related compounds:

Structural and Functional Analysis

Substituent Effects on Lipophilicity and Bioavailability

- This compound’s phenethyl groups likely increase lipophilicity compared to sulfonyl- or chlorobenzyl-substituted analogs (e.g., ). This property could enhance membrane permeability but may reduce aqueous solubility.

- AZD5363 incorporates a polar hydroxyl group and chlorophenyl moiety, balancing lipophilicity and solubility for oral bioavailability.

Biological Activity and Selectivity

- Kinase Inhibition : AZD5363’s pyrrolopyrimidine-piperidine hybrid structure enables potent Akt kinase inhibition (IC50 < 10 nM), whereas this compound’s activity remains uncharacterized .

- Receptor Targeting : The chlorobenzyl group in may confer selectivity for dopaminergic or serotonergic receptors, a feature absent in the diphenethyl analog.

Metabolic Stability and Toxicity Sulfonyl-containing derivatives (e.g., ) exhibit improved metabolic stability due to electron-withdrawing effects, reducing cytochrome P450-mediated degradation. AZD5363 showed manageable toxicity in preclinical studies (e.g., transient hyperglycemia), while DIC (a non-piperidine carboxamide) induced leukopenia and thrombocytopenia in clinical trials .

Synthetic Accessibility

- N-Substituted piperidine carboxamides (e.g., ) are typically synthesized via nucleophilic substitution or coupling reactions. The diphenethyl variant may require multi-step alkylation and amidation protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.